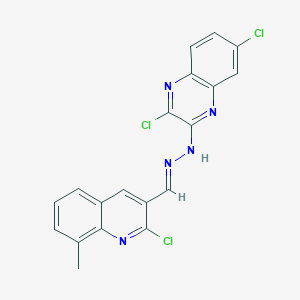
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one, also known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and oats. It belongs to the chemical family of aryloxyphenoxypropionates and is a post-emergence herbicide, meaning it is applied after the weeds have emerged from the soil.
Mecanismo De Acción
The mechanism of action of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl involves inhibiting the biosynthesis of fatty acids in the target weeds, leading to their death. Specifically, it targets the enzyme acetyl-CoA carboxylase (ACCase), which is involved in the production of fatty acids.
Biochemical and Physiological Effects:
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl has been shown to have minimal impact on non-target plants and animals, due to its selective mode of action. However, it can have negative effects on aquatic organisms if it enters waterways through runoff or spray drift.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl is its selectivity, which allows for targeted weed control without harming non-target plants. However, its effectiveness can be reduced in certain environmental conditions, such as drought or high temperatures.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl. One area of interest is developing new formulations or delivery methods to improve its efficacy under challenging environmental conditions. Another area of research could focus on its impact on soil microbiota and overall soil health. Additionally, there is potential for studying its potential use in combination with other herbicides to improve weed control.
Métodos De Síntesis
The synthesis of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl involves several steps, including the condensation of 2,4-dichlorophenol with 2-methyl-3-butyn-2-ol to form 2-(2-methyl-3-butyn-2-yloxy)-4,6-dichlorophenol. This intermediate is then reacted with 6,7-dihydroxy-4-methylcoumarin in the presence of a base to form 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl.
Aplicaciones Científicas De Investigación
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that it is effective in controlling grassy weeds such as wild oat, green foxtail, and barnyardgrass, while being relatively safe for non-target plants and animals.
Propiedades
Fórmula molecular |
C10H7ClO4 |
|---|---|
Peso molecular |
226.61 g/mol |
Nombre IUPAC |
3-chloro-6,7-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO4/c1-4-5-2-6(12)7(13)3-8(5)15-10(14)9(4)11/h2-3,12-13H,1H3 |
Clave InChI |
OGYQIRNXVASMDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)Cl |
SMILES canónico |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



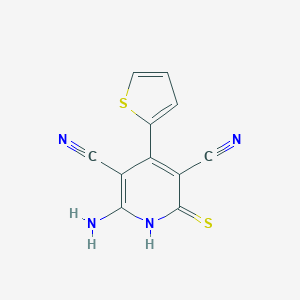
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
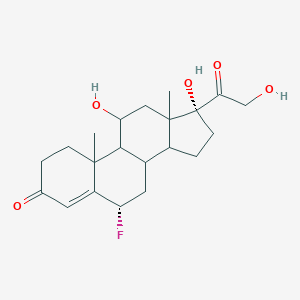
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
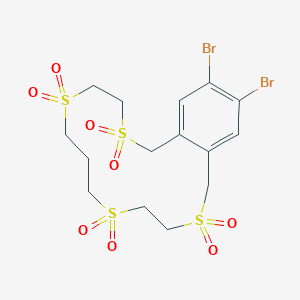
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
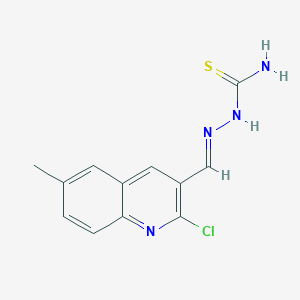
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
